molecular formula C4H7F3OS B2539924 2-((2,2,2-Trifluoroethyl)thio)ethanol CAS No. 5187-61-1

2-((2,2,2-Trifluoroethyl)thio)ethanol

Cat. No.: B2539924
CAS No.: 5187-61-1
M. Wt: 160.15
InChI Key: YIUJIEYRSACWDN-UHFFFAOYSA-N
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Description

2-((2,2,2-Trifluoroethyl)thio)ethanol (C₄H₇F₃OS) is a fluorinated thioether alcohol characterized by a hydroxyl (-OH) group and a trifluoroethylthio (-S-CH₂CF₃) substituent. This compound combines the hydrophobicity of the trifluoromethyl group with the nucleophilic reactivity of the thioether and hydroxyl moieties.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3OS/c5-4(6,7)3-9-2-1-8/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUJIEYRSACWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5187-61-1
Record name 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thioether Formation: : The synthesis of 2-((2,2,2-Trifluoroethyl)thio)ethanol typically begins with the formation of the thioether bond. This can be achieved by reacting 2,2,2-trifluoroethyl bromide with sodium thiolate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

  • Ethanol Attachment: : The next step involves the introduction of the ethanol group. This can be done by reacting the intermediate thioether with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-((2,2,2-Trifluoroethyl)thio)ethanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or alkoxides replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to form stable complexes with Lewis bases. This property is particularly useful in the synthesis of various heterocycles and complex organic molecules. For instance, it can facilitate reactions involving sulfur compounds and halides, contributing to the development of new synthetic pathways.

Table 1: Key Reactions Involving 2-((2,2,2-Trifluoroethyl)thio)ethanol

Reaction TypeDescription
OxidationEffective in oxidizing sulfur compounds using hydrogen peroxide.
AlkylationParticipates in alkylation reactions to form more complex structures.
Formation of HeterocyclesActs as a building block for synthesizing various heterocyclic compounds.

Biochemical Studies

In biochemical research, this compound serves as a co-solvent and denaturant. It is particularly valuable in studying protein folding and stability. The compound can solubilize peptides and proteins effectively, allowing researchers to investigate their structural properties through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Case Study: Protein Folding Studies

A study demonstrated that varying concentrations of this compound significantly influenced the three-dimensional structure of proteins. This highlights its role as a tool for understanding protein dynamics and interactions.

Pharmaceutical Applications

The compound's unique properties make it useful in the pharmaceutical industry. It serves as a precursor for synthesizing various pharmaceutical agents and can be involved in drug formulation processes.

Table 2: Pharmaceutical Applications of this compound

ApplicationDescription
Drug DevelopmentUsed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Solvent for FormulationsActs as a solvent for drug formulations due to its miscibility with water and organic solvents.
Enzyme Inhibition StudiesInvestigates its role as an inhibitor of specific enzymes like alcohol dehydrogenase.

Safety Considerations

While this compound has valuable applications, it is essential to note its toxicity profile. Research indicates that it may pose risks to reproductive health and may be toxic to various organ systems. Proper handling and safety protocols should be observed when working with this compound.

Mechanism of Action

The mechanism by which 2-((2,2,2-Trifluoroethyl)thio)ethanol exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

2,2,2-Trifluoroethanol (TFE)

Molecular Formula : C₂H₃F₃O
Key Features :

  • Contains a hydroxyl group and trifluoromethyl (-CF₃) group.
  • High polarity and strong hydrogen-bonding capacity due to the -OH group.
  • Physical Properties : Boiling point ~73–75°C, molecular weight 100.04 g/mol, and high water solubility .
  • Applications : Used as a solvent in biophysical studies (e.g., protein denaturation) and as a chemical intermediate in pharmaceuticals .

Comparison with Target Compound :

  • Structural Difference: TFE lacks the thioether (-S-) group present in 2-((2,2,2-Trifluoroethyl)thio)ethanol.
  • Reactivity : TFE’s -CF₃ group enhances electron-withdrawing effects, while the thioether in the target compound may facilitate nucleophilic reactions (e.g., alkylation).

2-[(3-Chlorophenyl)thio]ethanol

Molecular Formula : C₈H₉ClOS
Key Features :

  • Combines a thioether group with a chlorophenyl substituent.
  • Applications : Used in organic synthesis for building blocks in drug discovery .

Comparison with Target Compound :

  • Structural Difference : The chlorophenyl group introduces aromaticity and steric bulk, unlike the trifluoroethyl group in the target compound.
  • Reactivity : The electron-withdrawing -CF₃ group in the target compound may increase acidity of the hydroxyl group compared to the chlorophenyl analog.

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol

Molecular Formula : C₁₀H₁₁F₃O₃
Key Features :

  • Contains a trifluoroethoxy (-O-CH₂CF₃) group and a phenoxy-ethanol backbone.
  • Applications : Used as a biochemical reagent and reference standard in analytical chemistry .

Comparison with Target Compound :

  • Structural Difference : The trifluoroethoxy group replaces the thioether in the target compound.
  • Polarity : The ether linkage (-O-) in this compound may reduce nucleophilicity compared to the thioether (-S-) group.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility Applications References
This compound C₄H₇F₃OS 160.16 -OH, -S-CH₂CF₃ N/A (predicted) Moderate in water Pharmaceuticals, agrochemicals Inferred
2,2,2-Trifluoroethanol (TFE) C₂H₃F₃O 100.04 -OH, -CF₃ 73–75 Highly soluble Solvent, biophysical studies
2-[(3-Chlorophenyl)thio]ethanol C₈H₉ClOS 188.67 -OH, -S-C₆H₄Cl N/A Low solubility Organic synthesis
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol C₁₀H₁₁F₃O₃ 236.19 -OH, -O-CH₂CF₃, phenoxy N/A Low solubility Biochemical research

Physicochemical Properties

  • Hydrogen Bonding: TFE’s hydroxyl group forms strong hydrogen bonds, making it a potent solvent for denaturing proteins . The thioether group in this compound may reduce polarity compared to TFE but enhance stability in hydrophobic environments.
  • Thermodynamics : TFE exhibits unique liquid-phase behavior, including high density (1.384 g/cm³ at 20°C) and low viscosity due to weak intermolecular interactions .

Biological Activity

2-((2,2,2-Trifluoroethyl)thio)ethanol is a compound that incorporates a trifluoroethyl group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available research.

  • Molecular Formula : C₅H₇F₃OS
  • Molecular Weight : 154.17 g/mol
  • Density : Approximately 1.3 g/cm³
  • Boiling Point : 74.0 °C

The presence of the trifluoroethyl group enhances the compound's acidity and reactivity compared to non-fluorinated alcohols, making it a subject of interest in medicinal chemistry and biochemical studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a competitive inhibitor for alcohol dehydrogenase, affecting the metabolism of other alcohols and influencing biochemical pathways related to alcohol metabolism .

Key Mechanisms:

  • Protein Structure Stabilization : Studies indicate that trifluoroethanol can stabilize α-helical structures in proteins, impacting protein folding and unfolding dynamics .
  • Toxicological Effects : Research has shown that exposure to this compound can lead to significant hepatotoxic effects in animal models, characterized by liver degeneration and other systemic effects .

Case Studies

  • Toxicity in Aged Rats :
    A study investigated the effects of 2,2,2-trifluoroethanol on aged Wistar rats. The results indicated severe hepatocyte degeneration and other pathological changes after repeated exposure to sublethal doses. Notable findings included:
    • Fragmentation of endoplasmic reticulum.
    • Accumulation of lipofuscin pigments.
    • Testicular atrophy due to damage to seminiferous tubules .
  • Protein Unfolding Dynamics :
    Molecular dynamics simulations revealed that this compound accelerates the unfolding process of proteins under thermal stress. The rate of unfolding was found to be concentration-dependent, with lower concentrations leading to quicker unfolding times compared to other alcohols such as ethanol and methanol .

Applications in Research and Industry

The unique properties of this compound suggest several potential applications:

  • Medicinal Chemistry : Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents targeting metabolic pathways.
  • Biochemical Research : Used as a solvent in protein studies due to its stabilizing effects on protein structures.
  • Material Science : Potential applications in creating specialty chemicals and polymers owing to its reactivity and unique chemical properties .

Comparative Analysis Table

PropertyThis compoundEthanolMethanol
Molecular Weight154.17 g/mol46.07 g/mol32.04 g/mol
Density~1.3 g/cm³0.789 g/cm³0.791 g/cm³
Boiling Point74 °C78 °C64.7 °C
Protein StabilizationYesLimitedLimited
Alcohol Dehydrogenase InhibitionYesNoNo
ToxicityHighModerateLow

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